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Abstract

Zaurategrast ethyl ester, also known as CDP323, is the ethyl ester prodrug of CT7758, a
potent and selective antagonist of a431 and a4(37 integrins. Developed for the oral treatment of
inflammatory and autoimmune diseases, particularly multiple sclerosis, zaurategrast ethyl
ester was designed to overcome the poor oral bioavailability of its active moiety, CT7758. This
technical guide provides a comprehensive overview of the pharmacology of zaurategrast ethyl
ester, summarizing key preclinical pharmacokinetic and pharmacodynamic data, and outlining
the experimental methodologies employed in its evaluation. Despite promising preclinical
results, the clinical development of zaurategrast was discontinued following disappointing
outcomes in a Phase Il trial.

Introduction

Integrins are a family of transmembrane adhesion receptors that play a crucial role in cell-cell
and cell-extracellular matrix interactions. The a4 integrins, specifically o431 (Very Late Antigen-
4, VLA-4) and a4p37, are key mediators in the trafficking of lymphocytes and other leukocytes to
sites of inflammation. Antagonism of these integrins presents a compelling therapeutic strategy
for a range of autoimmune disorders. Zaurategrast ethyl ester was developed as an orally
bioavailable small molecule antagonist of a4 integrins, which, after absorption, is rapidly
converted to its active form, CT7758.
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Mechanism of Action

The therapeutic effect of zaurategrast is mediated by its active metabolite, CT7758, which is a
potent antagonist of both 0431 and o437 integrins.[1][2][3][4][5][6][7] By binding to these
integrins on the surface of leukocytes, CT7758 blocks their interaction with their respective
ligands on the vascular endothelium, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1) for
0431 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for a437. This inhibition
prevents the transmigration of inflammatory cells across the blood-vessel wall into tissues,
thereby reducing the inflammatory cascade characteristic of autoimmune diseases like multiple

sclerosis.[3]
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Figure 1: Mechanism of Action of Zaurategrast (CT7758). Zaurategrast blocks the interaction
between 04 integrins on leukocytes and their ligands on the vascular endothelium, preventing

leukocyte migration into inflamed tissues.

Pharmacokinetics

The pharmacokinetic profile of the active moiety, CT7758, was extensively studied across
several preclinical species. These studies revealed significant species-dependent differences in
oral bioavailability and clearance, which ultimately led to the development of the zaurategrast
ethyl ester prodrug to enhance human oral absorption.[1][2]
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Preclinical Pharmacokinetics of CT7758 (Active Moiety)

The following tables summarize the key pharmacokinetic parameters of CT7758 in various
animal models.

Table 1: Oral Bioavailability and Caco-2 Permeability of CT7758[1][2]

Cynomolgu Caco-2

Parameter Mouse Rat Dog
s Monkey Cells

Oral
Bioavailability 4 2 7-55 0.2 N/A
(%)
Permeability

N/A N/A N/A N/A <1.3
(10-6 cm/s)

Table 2: Intravenous Pharmacokinetic Parameters of CT7758[1][2]

Cynomolgus

Parameter Mouse Rat Dog
Monkey
Total Plasma
Clearance (% Moderate to High  Moderate to High Moderate to High
] Low (6%)
Hepatic Blood (=50%) (=50%) (=50%)
Flow)
Elimination Half-
. <1 <1 2.4 <1
life (t1/2, hours)
Volume of
Distribution (Vz, 5.5 2.8 0.24 0.93
L/kg)

The low oral bioavailability of CT7758 in most species was attributed to poor intestinal
absorption, as evidenced by low permeability in Caco-2 cell assays and a high polar surface
area.[1][2] In vitro studies also indicated that active hepatic uptake, mediated by OATP1B1
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transporters, was a major driver of the observed in vivo clearance and the source of significant
species variability.[1][2]

Zaurategrast Ethyl Ester (CDP323) as a Prodrug Solution

To address the limited oral absorption of CT7758, the ethyl ester prodrug, zaurategrast ethyl
ester (CDP323), was synthesized. This modification was designed to increase lipophilicity and
enhance passive diffusion across the intestinal epithelium. In vitro studies confirmed that
zaurategrast ethyl ester possessed higher permeability compared to its active form.[1][2]
Upon absorption, the prodrug is efficiently hydrolyzed by esterases to release the active
CT7758 moiety.
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Figure 2: Prodrug to Active Moiety Conversion Workflow. Zaurategrast ethyl ester is
absorbed and rapidly converted to the active CT7758.

Preclinical Efficacy

The efficacy of zaurategrast was evaluated in a mouse model of experimental autoimmune
encephalomyelitis (EAE), a well-established animal model for multiple sclerosis. In these
studies, zaurategrast demonstrated significant efficacy in reducing disease severity, both when
administered prophylactically (before disease induction) and therapeutically (after disease
onset).[3]

Experimental Protocols
In Vitro Permeability Assay

e Cell Line: Caco-2 human colon adenocarcinoma cells.
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Method: Cells were seeded on permeable filter supports and allowed to form a confluent
monolayer, which differentiates to form a polarized epithelial layer mimicking the intestinal
barrier. The test compound (CT7758 or zaurategrast ethyl ester) was added to the apical
(donor) side, and its appearance on the basolateral (receiver) side was measured over time
using LC-MS/MS. Apparent permeability coefficients (Papp) were calculated.

In Vivo Pharmacokinetic Studies

Animal Models: Male mice, rats, Beagle dogs, and cynomolgus monkeys.
Administration: Intravenous (IV) and oral (PO) administration of CT7758.

Sampling: Serial blood samples were collected at predetermined time points post-dosing.
Plasma was separated by centrifugation.

Analysis: Plasma concentrations of CT7758 were determined using a validated LC-MS/MS
method.

Data Analysis: Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life,
Bioavailability) were calculated using non-compartmental analysis.

Experimental Autoimmune Encephalomyelitis (EAE)
Model

Animal Model: Mice (specific strain, e.g., C57BL/6).

Induction: EAE was induced by immunization with a myelin-specific antigen, such as myelin
oligodendrocyte glycoprotein (MOG)35-55 peptide, emulsified in Complete Freund's Adjuvant
(CFA), followed by administration of pertussis toxin.

Treatment: Zaurategrast was administered orally at specified doses, either before
immunization (prophylactic) or after the onset of clinical signs (therapeutic).

Assessment: Animals were monitored daily for clinical signs of EAE and scored on a
standardized scale (e.g., 0-5, from no signs to paralysis). Histopathological analysis of the
central nervous system was performed at the end of the study to assess inflammation and
demyelination.
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Figure 3: Experimental Workflow for EAE Studies. A general workflow for evaluating the

efficacy of zaurategrast in the EAE mouse model.

Clinical Development and Discontinuation

Zaurategrast ethyl ester entered clinical development for the treatment of relapsing-remitting

multiple sclerosis. However, in June 2009, it was announced that the development was

discontinued.[3] The decision was based on the results of a Phase Il clinical trial which did not

meet the expected efficacy endpoints when compared to placebo.[3]

Conclusion
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Zaurategrast ethyl ester represents a well-conceived prodrug approach to deliver the potent
a4 integrin antagonist, CT7758, via the oral route. Preclinical studies demonstrated a clear
mechanism of action and efficacy in a relevant disease model. However, the failure to
demonstrate sufficient efficacy in a Phase Il clinical trial for multiple sclerosis led to the
discontinuation of its development. The case of zaurategrast underscores the challenges of
translating promising preclinical findings into clinical success, particularly for oral therapies in
complex autoimmune diseases. The data gathered during its development, however, remain
valuable for the broader understanding of a4 integrin antagonism and small molecule drug
design for this target class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Cross-Species Differences in the Preclinical Pharmacokinetics of CT7758, an a431/a4(37
Integrin Antagonist - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. researchgate.net [researchgate.net]
o 3. Zaurategrast - Wikipedia [en.wikipedia.org]

e 4. zaurategrast | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY
[guidetopharmacology.org]

e 5. zaurategrast | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY
[guidetomalariapharmacology.org]

e 6. Zaurategrast ethyl ester | TargetMol [targetmol.com]
e 7. medchemexpress.com [medchemexpress.com]

 To cite this document: BenchChem. [The Pharmacology of Zaurategrast Ethyl Ester (CT7758
Prodrug): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-
pharmacology]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1683718?utm_src=pdf-body
https://www.benchchem.com/product/b1683718?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/26153275/
https://pubmed.ncbi.nlm.nih.gov/26153275/
https://www.researchgate.net/publication/279991898_Cross-Species_Differences_in_the_Preclinical_Pharmacokinetics_of_CT7758_an_a4b1a4b7_Integrin_Antagonist
https://en.wikipedia.org/wiki/Zaurategrast
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=11488
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=11488
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=11488
https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=11488
https://www.targetmol.com/compound/zaurategrast%20ethyl%20ester
https://www.medchemexpress.com/Zaurategrast_ethyl_ester.html
https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-pharmacology
https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-pharmacology
https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-pharmacology
https://www.benchchem.com/product/b1683718#ct7758-prodrug-zaurategrast-ethyl-ester-pharmacology
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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